molecular formula C20H21F2N3O3 B13398887 1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B13398887
M. Wt: 389.4 g/mol
InChI Key: WEXQOLCYKFJAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-Desmethoxy-8-fluoro Moxifloxacin involves several steps, starting from the basic quinolone structure. The synthetic route typically includes:

    Cyclization: Formation of the quinolone core.

    Fluorination: Introduction of fluorine atoms at specific positions.

    Substitution: Replacement of the methoxy group with a fluorine atom.

Industrial production methods often involve optimizing these steps to increase yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

8-Desmethoxy-8-fluoro Moxifloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinolone core, potentially altering its antibacterial properties.

    Reduction: Reduction reactions can affect the functional groups attached to the quinolone ring.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Desmethoxy-8-fluoro Moxifloxacin has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study its properties and behavior under different conditions.

    Biology: Investigated for its antibacterial activity against resistant bacterial strains.

    Medicine: Explored for potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

The mechanism of action of 8-Desmethoxy-8-fluoro Moxifloxacin involves the inhibition of bacterial enzymes, specifically topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

8-Desmethoxy-8-fluoro Moxifloxacin is compared with other fluoroquinolones such as:

    Moxifloxacin: The parent compound, which has a methoxy group instead of a fluorine atom.

    Gatifloxacin: Another fluoroquinolone with similar antibacterial properties but different chemical structure.

    Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the quinolone core.

The uniqueness of 8-Desmethoxy-8-fluoro Moxifloxacin lies in its enhanced activity against resistant bacterial strains and its potential for use in developing new antibacterial agents .

Properties

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXQOLCYKFJAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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